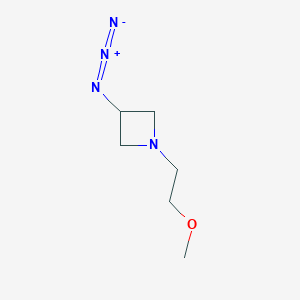

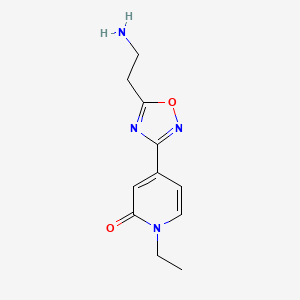

3-Azido-1-(2-methoxyethyl)azetidine

Overview

Description

3-Azido-1-(2-methoxyethyl)azetidine is a useful research compound. Its molecular formula is C6H12N4O and its molecular weight is 156.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Prodrug Design and Enhancement

- 3-Azido-1-(2-methoxyethyl)azetidine and related compounds have been explored in the design of prodrugs, aiming to improve properties such as blood-brain barrier penetration, pharmacokinetics, and site-specific targeting. For instance, novel approaches for designing 5'-O-ester prodrugs of 3'-azido-2',3'-dideoxythymidine (AZT) have been investigated to enhance anti-HIV activity and reduce clinical toxicities associated with AZT (Parang, Wiebe, & Knaus, 2000).

Anticancer Applications

- Thiourea compounds bearing the 3-(4-methoxyphenyl)azetidine moiety have been synthesized and evaluated for their anticancer activities against various human cancer cell lines. These compounds showed promising EC50 values and potential as VEGFR-2 inhibitors (Parmar et al., 2021).

Synthesis and Spectroscopic Analysis

- The synthesis and spectroscopic properties of azetidine derivatives, including long-chain aza, aziridine, and azetidine fatty esters, have been explored. These studies provide insights into the molecular structure and potential applications of azetidine-based compounds (Lie Ken Jie & Syed-rahmatullah, 1992).

Pharmaceutical Intermediate Synthesis

- Research has been conducted on the synthesis of pharmaceutical intermediates using azetidine derivatives, with a focus on operability, security, yield, and post-processing aspects (Yang, 2010).

Biotransformation Studies

- The biotransformation of AZT by Stenotrophomonas maltophilia has been studied, leading to the identification of hydroxylated AZT derivatives. This research sheds light on the environmental fate and potential modifications of AZT and related azetidine derivatives (Kruszewska et al., 2003).

Biochemical Analysis

Biochemical Properties

3-Azido-1-(2-methoxyethyl)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The azido group in this compound is known for its reactivity, which allows it to participate in click chemistry reactions, facilitating the labeling and modification of biomolecules. This compound can also interact with nucleophiles, leading to the formation of stable triazole linkages .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to alter the activity of specific proteins and enzymes, thereby impacting cellular processes . Additionally, this compound can be used as a tool for studying cellular mechanisms and pathways due to its unique chemical properties.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azido group. This group can undergo cycloaddition reactions with alkynes, forming stable triazole rings. These reactions can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in protein function. The compound’s ability to form covalent bonds with specific biomolecules makes it a valuable tool for studying molecular interactions and mechanisms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its reactivity can lead to degradation over extended periods . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal cellular processes . It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, influencing cellular metabolism. The azido group in this compound can undergo reduction or substitution reactions, leading to the formation of different metabolites . Understanding these metabolic pathways is essential for elucidating the compound’s effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound can localize to specific cellular compartments, influencing its activity and function . The compound’s distribution within tissues can also affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity

Properties

IUPAC Name |

3-azido-1-(2-methoxyethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O/c1-11-3-2-10-4-6(5-10)8-9-7/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUMXEHXRPGIAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475728.png)

![2-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)acetic acid](/img/structure/B1475729.png)

![(8-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanamine](/img/structure/B1475731.png)

![1-(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylmethanamine](/img/structure/B1475732.png)

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)

![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)

![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)

![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)

![2-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475744.png)